molecular formula C21H20ClN5 B2360462 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline CAS No. 866345-60-0

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

Cat. No.: B2360462
CAS No.: 866345-60-0
M. Wt: 377.88
InChI Key: RAGNEUWUGIGPLK-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a synthetic triazoloquinazoline derivative designed for advanced pharmaceutical and biological research. The compound features a triazolo[1,5-a]quinazoline core, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is recognized for its potential to interact with multiple biological targets, making it a valuable template for drug discovery programs . The specific substitution pattern on this molecule is of particular research interest. The 4-chlorophenyl group at the 3-position is a common pharmacophore that can enhance binding affinity and selectivity towards various enzymes and receptors . The azepane moiety attached at the 5-position introduces a saturated seven-membered ring, which can significantly influence the compound's physicochemical properties, pharmacokinetic profile, and conformational flexibility, potentially leading to improved metabolic stability and receptor interaction . Triazolo[1,5-a]quinazoline derivatives have been reported in scientific literature to exhibit a broad spectrum of pharmacological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents . Researchers can utilize this high-purity compound as a key intermediate in multi-step synthesis, a building block for creating more complex molecular libraries, or a reference standard in bio-screening assays to explore new therapeutic areas. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGNEUWUGIGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Azidobenzonitrile Derivatives

Reaction of o-azidobenzonitrile with active methylene compounds (e.g., phenylacetonitrile) under basic conditions yields 5-amino-v-triazolo[1,5-a]quinazolines. For instance, condensation with cyanoacetic acid derivatives generates intermediate triazoles, which undergo acid-mediated rearrangement to 4-aminoquinazolines. This method provides high yields (>80%) but requires precise control of acidic conditions to prevent over-degradation.

Nitro Reduction and Spontaneous Cyclization

An alternative approach involves nitro-substituted precursors. Hydrogenation of 3-nitroquinazoline derivatives using a palladium/alumina catalyst reduces the nitro group to an amine, triggering spontaneous cyclization to form the triazole ring. This method, optimized under mild conditions (H₂, rt, 12 h), avoids harsh acids and achieves cyclization yields of 65–90%.

Functionalization at Position 5: Azepan-1-yl Installation

The seven-membered azepane ring is introduced through nucleophilic substitution or transition metal-catalyzed amination:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-triazoloquinazoline with azepane employs Pd₂(dba)₃ and Xantphos as ligands in toluene at 110°C. This method achieves 70–85% yields and tolerates steric bulk, making it ideal for secondary amines like azepane.

Nucleophilic Aromatic Substitution

Activation of position 5 with electron-withdrawing groups (e.g., NO₂) enables displacement by azepane under basic conditions (K₂CO₃, DMF, 100°C). While less efficient (50–65% yields), this route avoids precious metal catalysts.

Integrated Synthetic Pathways

Combining these steps, two optimized routes emerge:

Sequential Cross-Coupling and Amination

  • Core Synthesis : Prepare 5-amino-3-bromo-triazolo[1,5-a]quinazoline via o-azidobenzonitrile cyclization.
  • Suzuki Coupling : Introduce 4-chlorophenyl using Pd catalysis.
  • Buchwald-Hartwig Amination : Install azepane at position 5.
    Overall Yield : 35–45% over three steps.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Suzuki Coupling : Polar aprotic solvents (DMF) improve aryl boronic acid solubility but risk side reactions; toluene/EtOH mixtures balance reactivity and selectivity.
  • Amination : Elevated temperatures (>100°C) accelerate Pd-catalyzed reactions but degrade heat-sensitive intermediates.

Competing Side Reactions

  • Homocoupling : Minimized by degassing solvents and using excess boronic acid in Suzuki reactions.
  • Over-Oxidation : Controlled by limiting H₂ exposure during nitro reductions.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Sequential Cross-Coupling Suzuki + Buchwald-Hartwig 35–45% High regioselectivity Pd catalyst cost
Late-Stage Amination Mitsunobu substitution 25–40% No transition metals Lower yields, harsh conditions

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is being investigated for its anticancer properties. Studies have suggested that its ability to interfere with microtubule dynamics can inhibit the growth of various cancer cell lines. This property positions it as a potential candidate for the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound. Its structural similarities to other bioactive molecules suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting neuroprotective effects .

Material Science

In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with unique properties. Its heterocyclic structure allows for modifications that can lead to materials with specific electronic or optical characteristics .

Synthetic Routes

  • Cyclization Reaction : The synthesis often begins with the cyclization of appropriate precursors such as azepane and a triazole derivative in the presence of a catalyst (e.g., palladium on carbon) and solvent (e.g., dimethylformamide).
  • Purification : Following synthesis, purification techniques such as chromatography are employed to isolate the desired product with high purity .

Industrial Production

For large-scale production, methods may be adapted to optimize yield and purity using continuous flow reactors and advanced purification techniques .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of triazoloquinazolines exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications on biological activity and suggested further exploration of compounds like this compound for drug development .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers evaluated several triazoloquinazoline derivatives against common bacterial strains. The findings indicated that specific modifications led to enhanced antibacterial activity, paving the way for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The triazolo[1,5-a]quinazoline scaffold is highly modular, with substitutions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Triazoloquinazoline Derivatives
Compound Name/Structure Substituents Biological Activity Key Properties References
5-(Azepan-1-yl)-3-(4-ClPh)triazoloquinazoline Azepan-1-yl, 4-chlorophenyl Adenosine receptor antagonist (proposed) High lipophilicity, flexible ring
5c (Carbazol-9-yl biphenyl derivative) 4′-Carbazol-9-yl biphenyl Fluorophore Strong π-π interactions, high molar absorptivity
CGS 15943AI 2-Furyl, 9-chloro A2b adenosine receptor antagonist CNS penetration, non-sedative
5-Chloro-2-methylsulfonyl derivative Methylsulfonyl, chloro Unknown (structural study) Electron-withdrawing groups, planar fused-ring system
5-(4-ClPh)-8-(3-FPh-methyl)tetracyclic 4-Chlorophenyl, fluorophenyl Not reported Complex polycyclic framework

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP values compared to polar substituents (e.g., methylsulfonyl in ), favoring blood-brain barrier penetration .
  • Metabolic Stability : Bulky substituents like azepane may reduce oxidative metabolism compared to smaller alkyl chains, as seen in dihydroimidazo[1,5-a]pyrazine derivatives () .

Key Differentiators of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

Substituent Synergy : The combination of azepane (flexibility) and 4-chlorophenyl (lipophilicity) balances receptor affinity and bioavailability, distinguishing it from rigid, highly aromatic analogs .

Adenine Mimicry: While lacking direct nucleoside-like groups (e.g., 5-aminopyrazolo in ), its planar triazoloquinazoline core effectively mimics adenine, critical for adenosine receptor binding .

Synthetic Accessibility : Unlike fluorophores requiring multistep biphenyl synthesis (), the target compound’s synthesis may prioritize functional group compatibility over aromatic extension .

Biological Activity

Overview

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological effects.

The biological activity of this compound is primarily linked to its interaction with microtubules. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to inhibition of cell division and alterations in cellular processes. This mechanism is critical in the development of anticancer agents, as targeting microtubules can effectively halt the proliferation of cancer cells.

Target Interaction

Research indicates that this compound may interact with various biological targets including:

  • Microtubules : Potentially leading to cell cycle arrest.
  • Inflammatory Pathways : Involvement in modulating inflammatory responses by affecting key signaling molecules such as NF-κB and COX-2 .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial and Anticancer Activity :
    • A study reported that derivatives of triazoloquinazolines exhibited significant antimicrobial properties against various bacterial strains. The specific compound this compound was noted for its moderate activity against Gram-positive bacteria.
    • In cancer models, compounds with similar triazolo structures have shown promising results in inhibiting tumor growth through microtubule stabilization or disruption .
  • Anti-inflammatory Properties :
    • Research highlighted the anti-inflammatory effects of related compounds, suggesting that this compound could similarly affect inflammatory markers such as IL-1β and COX-2. In vivo studies demonstrated a reduction in inflammatory responses in carrageenan-induced models, indicating potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeBiological Activity
Imidazo[1,2-a]pyrazineHeterocyclicAntimicrobial and anticancer
Pyrazolo[1,5-a]quinazolineHeterocyclicAnti-inflammatory and anticancer
Triazolo[1,5-c]quinazolineHeterocyclicAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

Reacting hydrazine derivatives with carbonyl-containing precursors (e.g., 4-chlorobenzaldehyde) in glacial acetic acid or propan-2-ol under reflux (2–24 hours).

Using nitrogen atmosphere to prevent oxidation.

Purification via recrystallization from methanol or DMF .

  • Key parameters : Solvent choice (propan-2-ol with acid catalysts like HCl), temperature control (20–80°C), and stoichiometric ratios (1:1 for amine/aldehyde) .

Q. How is structural characterization performed for triazoloquinazoline derivatives?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.99 ppm for aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., m/z = 321 [M+1] for analogs) .
  • Elemental analysis : Validate C/H/N ratios (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
    • Crystallography : Single-crystal X-ray diffraction to confirm planarity of the triazoloquinazoline core .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Protocol :

Use Mueller–Hinton agar and standard strains (e.g., S. aureus, E. coli).

Prepare compound solutions in DMF/dioxane (10–100 µg/mL).

Compare inhibition zones with reference drugs (e.g., ketoconazole for fungi) .

  • Data interpretation : Minimum inhibitory concentration (MIC) values < 50 µg/mL indicate promising activity .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents (e.g., azepan-1-yl)?

  • Strategies :

  • Use high-boiling solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Introduce microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
  • Employ computational tools (e.g., DFT) to predict steric hindrance and optimize substituent positioning .
    • Case study : Yields improved from 40% to 65% by replacing acetic acid with DMF in cyclization steps .

Q. How to resolve contradictions in bioactivity data across studies?

  • Troubleshooting :

Validate assay conditions (e.g., pH, inoculum size) to ensure reproducibility .

Cross-test with structurally related controls (e.g., 3-(4-fluorophenyl) analogs) to isolate substituent effects .

Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Approach :

  • Molecular docking : Map interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • QSAR models : Use Hammett constants for substituents (σ) to correlate electronic effects with MIC values .
    • Example : Fluorophenyl groups enhance antibacterial activity due to increased lipophilicity (logP > 3.5) .

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